molecular formula C15H10N2O3 B15173943 5-(2-Nitrophenyl)-4-phenyl-1,3-oxazole CAS No. 959977-84-5

5-(2-Nitrophenyl)-4-phenyl-1,3-oxazole

Cat. No.: B15173943
CAS No.: 959977-84-5
M. Wt: 266.25 g/mol
InChI Key: GUGSMAJSTFOQIZ-UHFFFAOYSA-N
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Description

5-(2-Nitrophenyl)-4-phenyl-1,3-oxazole is an organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of nitro and phenyl groups in the structure of this compound makes it an interesting molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Nitrophenyl)-4-phenyl-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrobenzaldehyde with phenylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(2-Nitrophenyl)-4-phenyl-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The compound can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as potassium permanganate.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination

Major Products Formed

    Reduction: 5-(2-Aminophenyl)-4-phenyl-1,3-oxazole

    Oxidation: 5-(2-Nitrosophenyl)-4-phenyl-1,3-oxazole

    Substitution: 5-(2-Nitrophenyl)-4-(4-nitrophenyl)-1,3-oxazole (nitration product)

Scientific Research Applications

5-(2-Nitrophenyl)-4-phenyl-1,3-oxazole has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-(2-Nitrophenyl)-4-phenyl-1,3-oxazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Nitrophenyl)-2-furoic acid
  • 5-(4-Nitrophenyl)furan-2-carboxylic acid
  • 5-(2-Nitrophenyl)-2-thiophene carboxylic acid

Uniqueness

5-(2-Nitrophenyl)-4-phenyl-1,3-oxazole is unique due to the presence of both nitro and phenyl groups in the oxazole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

959977-84-5

Molecular Formula

C15H10N2O3

Molecular Weight

266.25 g/mol

IUPAC Name

5-(2-nitrophenyl)-4-phenyl-1,3-oxazole

InChI

InChI=1S/C15H10N2O3/c18-17(19)13-9-5-4-8-12(13)15-14(16-10-20-15)11-6-2-1-3-7-11/h1-10H

InChI Key

GUGSMAJSTFOQIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC=N2)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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